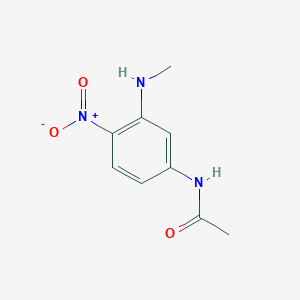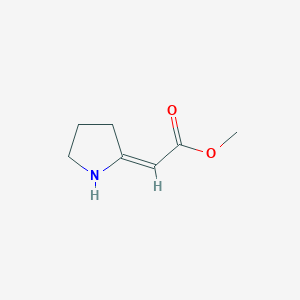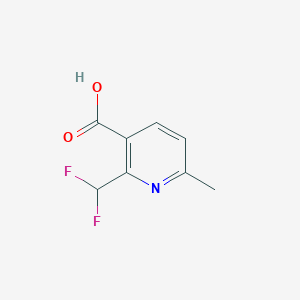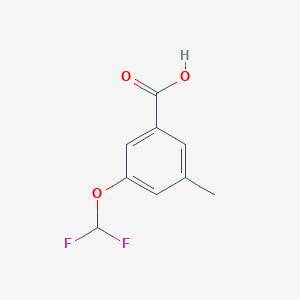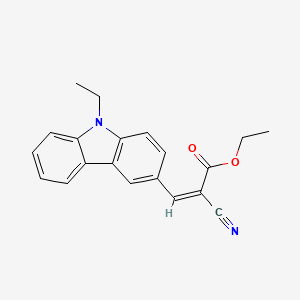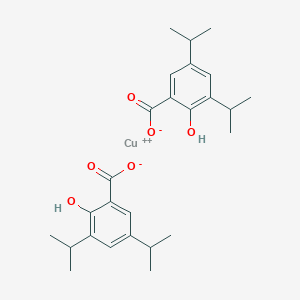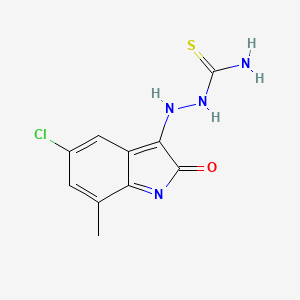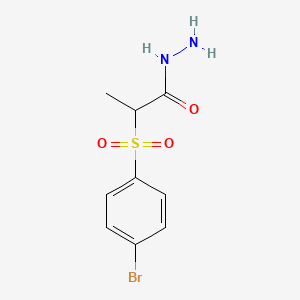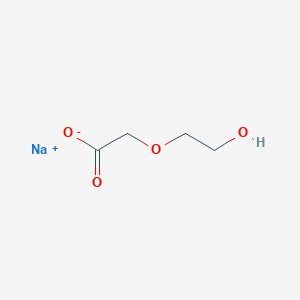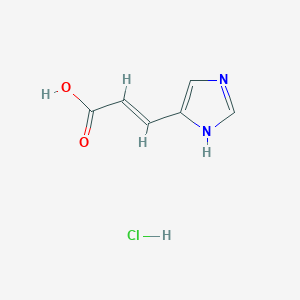
3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urocanic-acid Hydrochloride is a derivative of urocanic acid, a naturally occurring compound found in the skin. Urocanic acid is known for its ability to absorb UV-A and UV-B radiation, making it a crucial component in protecting the skin from harmful ultraviolet rays . The hydrochloride form is often used in various scientific and industrial applications due to its enhanced stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Urocanic-acid Hydrochloride can be synthesized through the deamination of histidine, a process catalyzed by histidine ammonia-lyase. This reaction produces urocanic acid, which can then be converted to its hydrochloride form by reacting with hydrochloric acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Urocanic-acid Hydrochloride often involves large-scale fermentation processes using bacteria such as Acinetobacter, which possess the histidine utilization pathway . This method allows for the efficient production of urocanic acid, which is subsequently converted to its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Urocanic-acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: Urocanic acid can be oxidized to form imidazolonepropionate, a reaction catalyzed by urocanase.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Urocanic-acid Hydrochloride can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions include imidazolonepropionate and various substituted derivatives of urocanic acid .
Wissenschaftliche Forschungsanwendungen
Urocanic-acid Hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Urocanic-acid Hydrochloride exerts its effects primarily through its ability to absorb UV radiation. When exposed to UV light, trans-urocanic acid is converted to its cis form, which has immunomodulatory properties . This conversion helps protect the skin from UV-induced damage by activating regulatory T cells and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urocanic-acid Hydrochloride include:
Cinnamic acids: These compounds also absorb UV radiation and are used in sunscreens.
Mycosporine-like amino acids: These natural compounds provide UV protection and are found in various marine organisms.
Uniqueness
Urocanic-acid Hydrochloride is unique due to its dual role as a UV absorber and an immunomodulator. Unlike cinnamic acids and mycosporine-like amino acids, urocanic acid can modulate the immune response, making it particularly valuable in medical and skincare applications .
Eigenschaften
IUPAC Name |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-7-4-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHJZBXMBVLFJY-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

